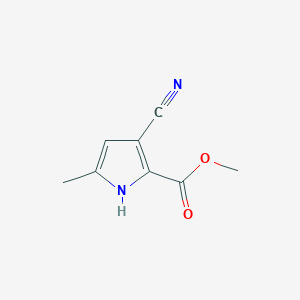
Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)-
Description
Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 . The parent imidazolidine is lightly studied, but related compounds substituted on one or both nitrogen centers are more common .
Synthesis Analysis
Imidazolidines are traditionally prepared by condensation reaction of 1,2-diamines and aldehydes . Most commonly, one or both nitrogen center is substituted with an alkyl or benzyl (Bn) group . The first unsubstituted imidazolidine synthesis was reported in 1952 .Molecular Structure Analysis
The molecular structure of this compound is based on the imidazolidine core, which is a heterocyclic compound (CH2)2(NH)2CH2 . It has two hydroxyl groups and four methyl groups attached to the imidazolidine ring, and a thiophene ring attached to one of the carbon atoms of the imidazolidine ring .Chemical Reactions Analysis
Unsubstituted imidazolidines are often labile . The rings are susceptible to hydrolysis back to the diamine and the aldehyde . Formally, removal of the two hydrogens at carbon 2 (between the two nitrogens) would yield the carbene dihydroimidazol-2-ylidene . Derivatives of the latter comprise an important class of persistent carbenes .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 667.3±55.0 °C . Its density is predicted to be 1.32±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The pKa is predicted to be 12.57±0.70 .properties
IUPAC Name |
1,3-dihydroxy-4,4,5,5-tetramethyl-2-thiophen-2-ylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-10(2)11(3,4)13(15)9(12(10)14)8-6-5-7-16-8/h5-7,9,14-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWQUQOGTQTYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(N1O)C2=CC=CS2)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470626 | |
| Record name | Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- | |
CAS RN |
202331-20-2 | |
| Record name | Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3H-pyrazino[1,2-a]indole-1,4-dione](/img/structure/B3349001.png)

![Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-](/img/structure/B3349016.png)










